molecular formula C9H20N2 B3069723 (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane CAS No. 79150-46-2

(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane

Cat. No. B3069723
CAS RN: 79150-46-2
M. Wt: 156.27 g/mol
InChI Key: MGFSHCOCJMZNSV-RKDXNWHRSA-N
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Description

(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane, commonly known as TMDA, is an organic compound that is used as a reagent in chemical synthesis and laboratory experiments. It is an important tool for scientists and chemists as it can be used for a variety of purposes, including the synthesis of other chemicals and the study of biochemical and physiological effects. TMDA is a colorless liquid with a boiling point of 101.5 °C and a melting point of -26.5 °C. It has a molecular weight of 121.2 g/mol and a molecular formula of C6H15N3.

Scientific Research Applications

Catalysis in Asymmetric Transfer Hydrogenation

  • (1R,2R)-Diaminocyclohexane derivatives are used in asymmetric transfer hydrogenation, particularly in the hydrogenation of acetophenone to produce chiral alcohols. Mesoporous materials functionalized with these compounds have shown significant catalytic activity and selectivity. Enhanced catalytic properties were observed when the porous structure of the material was adjusted (Jiang et al., 2007).

Ligands for Metal Complexes in Catalysis

  • Chiral Schiff bases derived from (1R,2R)-diaminocyclohexane have been synthesized and used as ligands for metal complexes. These complexes demonstrate potential as precursors for homogeneous asymmetric catalysis of various reactions (Karamé et al., 2003).

Development of Chiral Annular Ligands

  • A chiral annular ligand derived from (1R,2R)-diaminocyclohexane has been synthesized, indicating the potential for creating complex organic compounds with unique structures (Liu Diansheng, 2009).

Synthesis of Novel Organic Compounds

  • Research has explored the synthesis of novel organic compounds using (1R,2R)-diaminocyclohexane, demonstrating its versatility in organic synthesis. This includes the synthesis of unique cycloaliphatic and annular compounds (Liu Diansheng, 2004).

Applications in Asymmetric Aldol Reactions

  • Derivatives of (1R,2R)-diaminocyclohexane have been applied as catalysts in asymmetric aldol reactions between ketones and aryl aldehydes, showing excellent yields and enantioselectivity (Xu et al., 2013).

Use in Nonlinear Optical Applications

  • Compounds derived from (1R,2R)-diaminocyclohexane exhibit properties suitable for nonlinear optical applications. Their thermal stability and optical transparency are notable, making them candidates for quadratic nonlinear optical applications (Anthony et al., 2007).

properties

IUPAC Name

(1R,2R)-1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFSHCOCJMZNSV-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the N-formyl-N-[2-(dimethylamino)cyclohexanediamine (4 g.; 0.0235 mole) in 50 ml. of ether was added during 5 minutes to a solution of LAH (4 g.) in 250 ml. of ether and refluxed 17 hours. It was cooled in ice, and decomposed in succession with 4 ml. of H2O, 4 ml. of 15% NaOH, 12 ml. of H2O, stirred 1 hour at room temperature and filtered. The cake was washed with ether, and the ether was distilled. The titled amine (B) residue was distilled at 14 mm, b.p. 86°-87°, 3 g. (82% yield). ir NH 3680 v.w., 3320; CH 2940, 2820; N-alkyl 2780; CH 1475, 1450; C-N/other 1270, 1155, 1145, 1125, 1060, 1045, 1005, 870, 805, 775. nmr in CDCl3 (60 MHz) was in accord. Mass spectrum M+ 156.
[Compound]
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N-formyl
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2-(dimethylamino)cyclohexanediamine
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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